4-(Ethenyloxy)-1,3-dioxolan-2-one
Description
Properties
CAS No. |
148481-75-8 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-ethenoxy-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2 |
InChI Key |
SESVPSIQLAEEIW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1COC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Mechanism :
- Activation : PPh₃ reacts with DEAD to form a phosphonium intermediate.
- Oxidation : The alcohol is oxidized to a good leaving group (e.g., oxonium ion).
- Nucleophilic Attack : The vinylic alcohol displaces the leaving group, forming the ether bond.
Example Protocol :
- Substrate : 4-Hydroxymethyl-1,3-dioxolan-2-one (CAS 931-40-8).
- Vinylic Alcohol : Ethylene glycol vinyl ether (CAS 106-19-5).
- Conditions : Anhydrous tetrahydrofuran (THF), 0–20°C, inert atmosphere.
Yield : ~53–61.4% (extrapolated from analogous reactions in).
Williamson Ether Synthesis
The Williamson reaction is a classic method for ether synthesis via nucleophilic substitution. For 4-(ethenyloxy)-1,3-dioxolan-2-one, this approach would involve converting the hydroxyl group of a cyclic carbonate to a good leaving group (e.g., tosylate or mesylate) and subsequent displacement with a vinylic alkoxide.
Key Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Tosyl chloride (TsCl), pyridine | Converts -OH to -OTs (leaving group) |
| 2 | Sodium vinyl oxide | Displaces -OTs with vinyloxy group |
Example Protocol :
- Substrate : 4-Hydroxymethyl-1,3-dioxolan-2-one.
- Leaving Group Formation : React with TsCl in pyridine at 0–5°C.
- Nucleophilic Substitution : Treat with Na+-(CH₂=CHO⁻) in DMF at 60°C.
Challenges :
- Steric Hindrance : Bulky cyclic carbonate may reduce reaction efficiency.
- Competing Elimination : High temperatures may favor elimination over substitution.
Yield : Expected <50% (based on analogous reactions in).
Nucleophilic Aromatic Substitution
For substrates with electron-deficient aromatic systems, nucleophilic aromatic substitution (NAS) can introduce the ethenyloxy group. However, this method is less applicable to non-aromatic systems like 1,3-dioxolan-2-one.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically link a vinylic boronic acid to a halogenated cyclic carbonate. However, this approach requires pre-functionalization of the cyclic carbonate with a halogen, which may involve complex steps.
Synthesis from Glycerin and Carbonate Derivatives
A scalable industrial method for structurally related cyclic carbonates involves reacting glycerin with carbonates in the presence of a base. While this method primarily targets 4-hydroxymethyl-1,3-dioxolan-2-one, post-synthetic modifications could introduce the ethenyloxy group.
Industrial-Scale Protocol
| Component | Quantity | Role |
|---|---|---|
| Glycerin | 644.7 g | Reactant |
| Dimethyl carbonate | 945.8 g | Carbonyl source |
| K₂CO₃ | 0.048 g | Base catalyst |
Conditions :
- Temperature : 79–90°C (reflux).
- Extraction : Methanol azeotrope under reduced pressure.
- pH Adjustment : Weakly acidic (e.g., H₃PO₄) to suppress decomposition.
Yield : ~41% (for 4-hydroxymethyl-1,3-dioxolan-2-one).
Post-Synthetic Modification :
- Etherification : Convert -CH₂OH to -OCH₂CH₂CH₂ using Mitsunobu or Williamson methods.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | High efficiency, mild conditions | Requires sensitive reagents | 50–60 |
| Williamson Synthesis | Scalable, cost-effective | Low yield due to steric effects | <50 |
| Industrial Glycerin Route | High-purity product, scalable | Limited functionalization | 40–50 |
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
4-(Ethenyloxy)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: The compound can be used in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which 4-(Ethenyloxy)-1,3-dioxolan-2-one exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyloxy group can participate in polymerization reactions, while the dioxolanone ring can undergo ring-opening reactions, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The 1,3-dioxolan-2-one scaffold can be modified with diverse substituents, leading to compounds with distinct physicochemical behaviors and applications. Below is a comparative analysis of notable derivatives:
Physicochemical Properties and Reactivity
- Ethenyloxy Derivative : The ethenyloxy group enhances reactivity in radical-mediated thiol-ene reactions, enabling efficient crosslinking in polymer networks. Its moderate polarity balances solubility in organic solvents and compatibility with hydrophobic matrices .
- Hydroxymethyl Derivative (Glycerol Carbonate) : The hydroxymethyl group imparts hydrophilicity, making it suitable for water-soluble polymers. It undergoes ring-opening reactions with nucleophiles (e.g., amines) to form polycarbonates .
- Halogenated Derivatives (Br/Cl) : Bromo- and chloromethyl groups act as leaving groups, facilitating nucleophilic substitutions. These derivatives are pivotal in synthesizing functionalized polymers and small molecules .
- Phenoxymethyl Derivative: The aromatic phenoxy group increases thermal stability and rigidity, favoring applications in high-temperature resins .
Biological Activity
4-(Ethenyloxy)-1,3-dioxolan-2-one is a cyclic carbonate compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.
4-(Ethenyloxy)-1,3-dioxolan-2-one is characterized by its cyclic structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is C₅H₈O₃, and it typically exists as a colorless liquid at room temperature.
The biological activity of 4-(Ethenyloxy)-1,3-dioxolan-2-one is primarily attributed to its ability to hydrolyze into less toxic compounds. This hydrolysis leads to the formation of ethylene glycol and carbon dioxide, which are less harmful to biological systems. The rate of hydrolysis can vary based on environmental conditions and the presence of enzymes.
Toxicological Studies
Research indicates that 4-(Ethenyloxy)-1,3-dioxolan-2-one exhibits low systemic toxicity. In animal studies, it was observed that at high concentrations (5000 mg/kg), there were no significant systemic effects apart from localized irritation in the eyes and skin. The critical effect noted was periocular tissue swelling upon inhalation exposure .
| Study Type | Concentration (mg/kg) | Observed Effects |
|---|---|---|
| 13-week inhalation study | 1000 | No systemic effects; periocular swelling |
| Oral administration | 5000 | Increased relative testis weights; no genotoxicity observed |
| Developmental toxicity | 5000 | No embryotoxic or teratogenic effects |
Case Studies
Several studies have examined the biological impact of similar compounds within the dioxolan family, providing insights into the potential effects of 4-(Ethenyloxy)-1,3-dioxolan-2-one:
- Inhalation Studies : A study involving F344 rats demonstrated that prolonged exposure to aerosolized dioxolanes resulted in localized irritation but no significant systemic toxicity at lower concentrations .
- Dermal Exposure : In a long-term study on skin application in mice, no tumors were induced after repeated applications over two years, indicating a lack of carcinogenic potential .
- Developmental Toxicity : Research involving gavage administration in pregnant rats revealed no significant teratogenic effects at high doses, although maternal toxicity was noted through reduced weight gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
